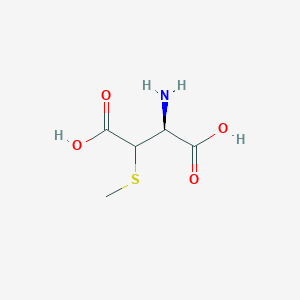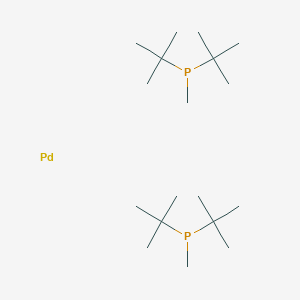
Di-tert-butyl(methyl)phosphane--palladium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(methyl)phosphane–palladium (2/1) is a coordination compound that features a palladium center coordinated to two di-tert-butyl(methyl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and applications in catalysis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(methyl)phosphane–palladium (2/1) typically involves the reaction of palladium(II) chloride with di-tert-butyl(methyl)phosphane in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PdCl2+2P(t-Bu)2Me→Pd[P(t-Bu)2Me]2Cl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Di-tert-butyl(methyl)phosphane–palladium (2/1) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, alkylating agents, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.
科学研究应用
Di-tert-butyl(methyl)phosphane–palladium (2/1) has a wide range of applications in scientific research:
作用机制
The mechanism by which di-tert-butyl(methyl)phosphane–palladium (2/1) exerts its effects involves the coordination of the palladium center to the phosphane ligands, which stabilizes the palladium in its active form. This allows the palladium to participate in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
Bis(tri-tert-butylphosphine)palladium(0): Another palladium-phosphine complex used in similar catalytic applications.
Di-tert-butylneopentylphosphine: A related phosphine ligand used in organometallic chemistry.
Uniqueness
Di-tert-butyl(methyl)phosphane–palladium (2/1) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering advantages in terms of selectivity and efficiency.
属性
CAS 编号 |
479210-19-0 |
|---|---|
分子式 |
C18H42P2Pd |
分子量 |
426.9 g/mol |
IUPAC 名称 |
ditert-butyl(methyl)phosphane;palladium |
InChI |
InChI=1S/2C9H21P.Pd/c2*1-8(2,3)10(7)9(4,5)6;/h2*1-7H3; |
InChI 键 |
VIRUWCAELCHVPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C)C(C)(C)C.CC(C)(C)P(C)C(C)(C)C.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
![6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B12569251.png)

![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
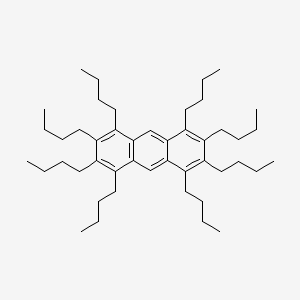
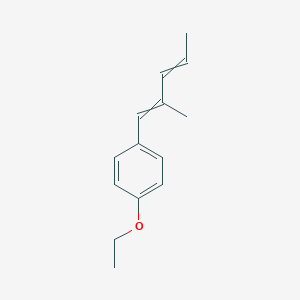

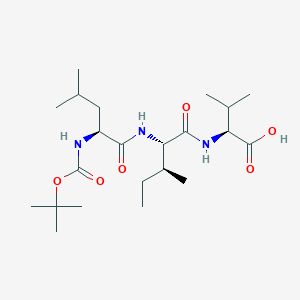

![S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate](/img/structure/B12569292.png)
